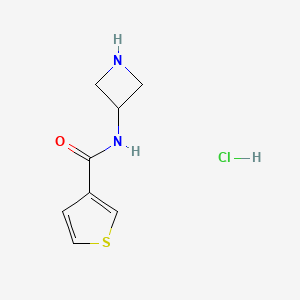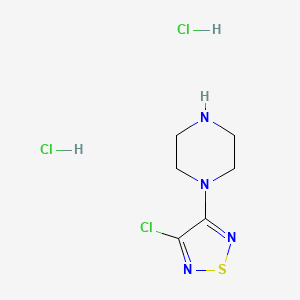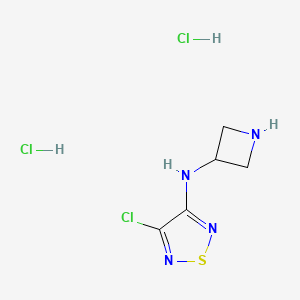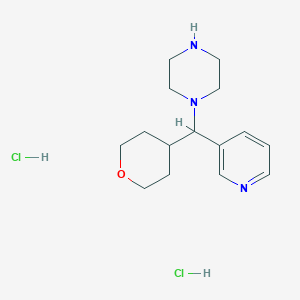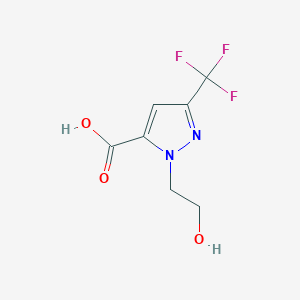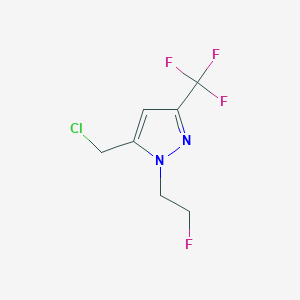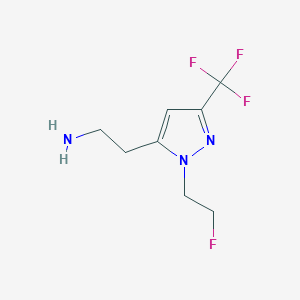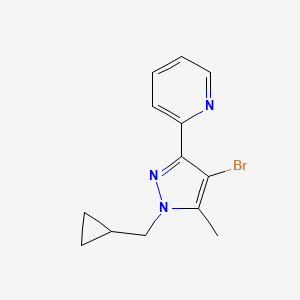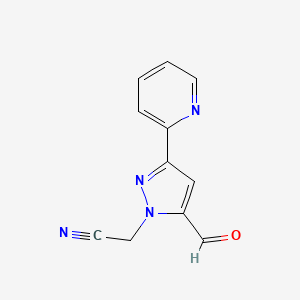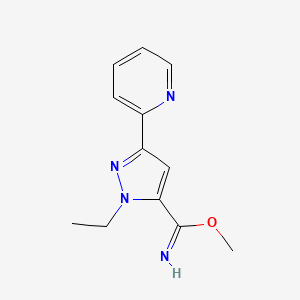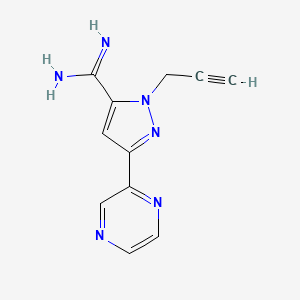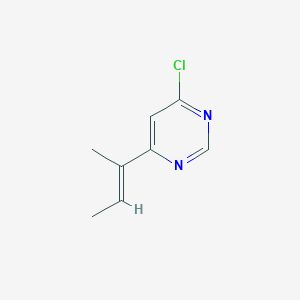
(E)-4-(but-2-en-2-yl)-6-chloropyrimidine
Descripción general
Descripción
“(E)-4-(but-2-en-2-yl)-6-chloropyrimidine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocycles characterized by a ring structure composed of four carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through electrophilic aromatic substitution . This is a common reaction in synthetic organic chemistry, where an electrophile replaces a group in an aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “(E)-4-(but-2-en-2-yl)” part suggests a but-2-ene group attached to the 4th position of the pyrimidine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds often undergo electrophilic aromatic substitution . This involves the reaction of an aromatic compound with an electrophile, leading to the substitution of a hydrogen atom in the aromatic ring with the electrophile .Aplicaciones Científicas De Investigación
Photolyase Enzyme Activity
- DNA Repair : Pyrimidine photoproducts, including those similar in structure to (E)-4-(but-2-en-2-yl)-6-chloropyrimidine, have been studied in the context of DNA repair mechanisms. A study by Kim et al. (1994) investigates the photolyase enzyme's ability to repair DNA damage caused by UV radiation, specifically targeting pyrimidine photoproducts (Kim et al., 1994).
Optical Materials
- Nonlinear Optical Properties : Research by Hussain et al. (2020) explores the nonlinear optical (NLO) properties of thiopyrimidine derivatives, highlighting the significance of the pyrimidine ring in developing materials with potential applications in medicine and nonlinear optics (Hussain et al., 2020).
Supramolecular Chemistry
- Hydrogen Bonding and Dimerization : Beijer et al. (1998) delve into the strong dimerization capabilities of ureidopyrimidones via quadruple hydrogen bonding, showcasing the pyrimidine unit's utility in building supramolecular structures (Beijer et al., 1998).
Organic Light Emitting Diodes (OLEDs)
- Electroluminescent Materials : Chang et al. (2013) report on the development of sky-blue-emitting Ir(III) phosphors using pyrimidine chelates, demonstrating their application in high-performance OLEDs. This work illustrates the potential of pyrimidine derivatives in creating advanced optoelectronic devices (Chang et al., 2013).
Pharmaceutical Applications
- Antimicrobial Activity : Donkor et al. (1995) synthesize and evaluate the antimicrobial activities of pyrido[2,3-d]pyrimidines, providing insights into the therapeutic potential of pyrimidine derivatives (Donkor et al., 1995).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(E)-but-2-en-2-yl]-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-3-6(2)7-4-8(9)11-5-10-7/h3-5H,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVVRZYRUQFRQR-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(but-2-en-2-yl)-6-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



